molecular formula C17H12O5 B190969 Coumestrol dimethyl ether CAS No. 3172-99-4

Coumestrol dimethyl ether

Cat. No. B190969
CAS RN: 3172-99-4
M. Wt: 296.27 g/mol
InChI Key: PXHLPCBBXPHBHP-UHFFFAOYSA-N
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Description

Coumestrol dimethyl ether is a naturally occurring compound that belongs to a class of compounds known as isoflavones . It is a yellow crystalline powder and is used as a BioReagent, suitable for fluorescence .


Molecular Structure Analysis

The molecular formula of this compound is C17H12O5 . It contains a total of 37 bonds; 25 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 aromatic ethers, and 1 Furane .


Physical And Chemical Properties Analysis

This compound is soluble in DMSO and ethanol, but insoluble in water . It has a melting point of 197 °C . Its molecular weight is 296.27 g/mol , and its density is predicted to be 1.355±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Isomers : Coumestrol dimethyl ether and its isomers have been synthesized from flavylium salts. This research is foundational in understanding the chemical properties and potential applications of these compounds (Spencer, Knuckles, & Bickoff, 1966).

  • Fluorescence Properties : The UV absorption and fluorescence of Coumestrol are influenced by solvent and acidity. This research provides insights into its potential use in fluorescence-based assays, especially for detecting plant estrogens like Coumestrol (Wolfbeis & Schaffner, 1980).

  • Wound Healing Applications : Coumestrol, when associated with hydroxypropyl‐β‐cyclodextrin and incorporated into hydrogel, has shown a wound healing effect, indicating its potential use in skin care and medical applications (Bianchi et al., 2018).

  • Estrogenic Activity : Research has shown that Coumestrol and its dimethyl ether derivative have estrogenic activity, which is significant for understanding their effects on reproductive health (Burroughs, Bern, & Stokstad, 1985).

  • Enzyme Inhibition and Antioxidant Activity : Coumestrol has been evaluated for its effects on enzymes like acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase II, and α-glycosidase, as well as its antioxidant properties. These findings are relevant for its potential therapeutic applications in diseases like Alzheimer’s, glaucoma, and diabetes (Durmaz et al., 2022).

Safety and Hazards

Coumestrol dimethyl ether is harmful if swallowed . During use and handling, appropriate laboratory practices should be followed, and personal protective measures, such as wearing laboratory gloves and goggles, should be taken .

properties

IUPAC Name

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHLPCBBXPHBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382935
Record name Coumestrol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3172-99-4
Record name Coumestrol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumestrol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumestrol dimethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is coumestrol dimethyl ether used as a model compound in this study?

A1: Coumestrol's fluorescence is highly sensitive to solvent and pH changes due to the presence of hydroxyl groups that can undergo protonation/deprotonation. this compound (2) is a methoxy derivative of coumestrol where the hydroxyl groups are methylated. This modification eliminates the possibility of proton transfer reactions, allowing researchers to isolate and study the intrinsic fluorescence properties of the coumarin core structure without the complexities introduced by the hydroxyl groups []. By comparing the spectroscopic behavior of this compound with coumestrol and other model compounds, the researchers can better understand the specific influence of the hydroxyl groups on coumestrol's fluorescence.

Q2: What spectroscopic properties of this compound are highlighted in the study?

A2: The paper focuses on the UV absorption and fluorescence properties of this compound []. While it doesn't provide specific numerical values for this compound alone, it utilizes these measurements to compare its behavior with coumestrol and other model compounds. This comparison helps in understanding how structural modifications, particularly methylation of the hydroxyl groups, impact the absorption and emission characteristics of these coumarin derivatives.

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